5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
Tetrazoles are a class of synthetic organic heterocyclic compounds that consist of a five-membered aromatic ring with four nitrogen atoms . They have been known to exhibit a variety of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties . Pyridine is a basic heterocyclic organic compound similar to benzene and has one CH group replaced by a nitrogen atom . The compound you mentioned seems to be a complex one that contains both these functional groups.
Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of atoms and the chemical bonds that hold the atoms together. Tetrazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons . Pyridine also has a planar, aromatic ring structure .Chemical Reactions Analysis
The chemical reactivity of a compound is influenced by its molecular structure. In general, tetrazoles can undergo a variety of chemical reactions due to the presence of multiple nitrogen atoms in the ring . Pyridine, due to its aromaticity and the presence of a nitrogen atom, can participate in various types of reactions including electrophilic and nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as solubility, melting point, boiling point, and reactivity. While specific data for “5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide” is not available, tetrazoles are generally slightly soluble in water and soluble in alcohol and ether .Mechanism of Action
Target of Action
Tetrazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Mode of Action
Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Biochemical Pathways
Given the wide range of biological activities exhibited by tetrazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound could potentially have good bioavailability.
Result of Action
Given the wide range of biological activities exhibited by tetrazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. While specific safety information for “5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide” is not available, handling of tetrazoles should be done with care due to their potential biological activity .
Future Directions
The future directions in the study of a compound often involve exploring its potential applications, improving its synthesis process, and studying its mechanism of action in more detail. Given the biological activity of tetrazoles, future research could potentially explore the use of “5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide” in various therapeutic applications .
Properties
IUPAC Name |
5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N6O/c14-11-5-8(6-16-12(11)15)13(22)18-9-1-3-10(4-2-9)21-7-17-19-20-21/h1-7H,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPYJGVAOGHGQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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